2-(4-Methoxyphenyl)propan-2-ol physical and chemical properties
2-(4-Methoxyphenyl)propan-2-ol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-methoxyphenyl)propan-2-ol. It includes a detailed summary of its physicochemical data, experimental protocols for its synthesis and characterization, and an exploration of its metabolic significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and metabolic studies.
Chemical and Physical Properties
2-(4-Methoxyphenyl)propan-2-ol, also known as 4-methoxy-alpha,alpha-dimethylbenzyl alcohol, is a tertiary alcohol.[1] It is recognized as a human metabolite and has been observed in the context of cancer metabolism.[1][2][3] This compound also serves as an intermediate in the synthesis of Nabilone.[2][3]
General Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)propan-2-ol | [1] |
| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol, 4-Methoxycumyl alcohol | [1] |
| CAS Number | 7428-99-1 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 130 °C at 14 Torr | [3] |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ | [3] |
| Water Solubility (Predicted) | 1.79 g/L | [2] |
| pKa (Predicted) | 14.56 ± 0.29 | [2] |
| LogP (Predicted) | 2.19 | |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Experimental Protocols
Synthesis via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as 2-(4-methoxyphenyl)propan-2-ol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone or ester.
Reaction Scheme:
-
Route 1: Methylmagnesium bromide with 4-methoxyacetophenone.
-
Route 2: 4-methoxyphenylmagnesium bromide with acetone.
Detailed Protocol (Conceptual):
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether. A solution of the corresponding organohalide (e.g., methyl bromide or 4-bromoanisole) in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Reaction with Carbonyl Compound: The solution of the carbonyl compound (e.g., 4-methoxyacetophenone or acetone) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-methoxyphenyl)propan-2-ol can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the two equivalent methyl group protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions relative to the substituent), the methoxy carbon, and the two equivalent methyl carbons.
Protocol:
-
A sample of 2-(4-methoxyphenyl)propan-2-ol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
2.2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and the loss of water.
Protocol:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
-
The mass spectrum is recorded.
2.2.3. Infrared (IR) Spectroscopy
-
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O stretch of the tertiary alcohol and the ether linkage (in the 1050-1250 cm⁻¹ region).
Protocol:
-
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a spectrum can be obtained from a thin film of the sample on a single salt plate.
-
The IR spectrum is recorded using an FTIR spectrometer.
Metabolic Significance
2-(4-Methoxyphenyl)propan-2-ol has been identified as a human metabolite and is noted to be observed in cancer metabolism.[1][2][3] This suggests its involvement in xenobiotic metabolism pathways, where foreign compounds are modified in the body to facilitate their excretion.
Conceptual Metabolic Pathway:
The formation of 2-(4-methoxyphenyl)propan-2-ol as a metabolite likely arises from the biotransformation of a parent compound containing a 4-methoxyphenylpropyl moiety. This transformation could involve oxidative processes mediated by cytochrome P450 enzymes.
Safety and Handling
Based on available data, 2-(4-methoxyphenyl)propan-2-ol should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
2-(4-Methoxyphenyl)propan-2-ol is a compound with established physical and chemical properties, and its role as a chemical intermediate and a metabolite is of interest to various scientific disciplines. The experimental protocols outlined in this guide provide a foundation for its synthesis and characterization, which are crucial for its application in research and development. Further investigation into its specific metabolic pathways and biological activities may reveal new insights relevant to drug development and toxicology.
